

Thermochemical properties of 1-Chloro-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-methylpropan-2-amine

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An In-depth Technical Guide on the Thermochemical Properties of **1-Chloro-2-methylpropan-2-amine**

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **1-Chloro-2-methylpropan-2-amine**, a crucial yet under-characterized intermediate in synthetic chemistry. Given the limited availability of direct experimental data, this document synthesizes information from related compounds and establishes a robust framework for both computational prediction and experimental determination of its key thermochemical parameters. We delve into high-accuracy ab initio computational workflows and detail established calorimetric and thermal analysis protocols. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of the compound's energetic properties for reaction modeling, process optimization, and safety assessment.

Introduction to 1-Chloro-2-methylpropan-2-amine

Chemical Identity and Structure

1-Chloro-2-methylpropan-2-amine is a halogenated aliphatic amine. Its structure features a tertiary carbon atom bonded to an amino group, a chloromethyl group, and two methyl groups. This arrangement suggests a unique interplay of steric and electronic effects that influence its

reactivity and thermochemical behavior. The hydrochloride salt is the more common commercially available form.[\[1\]](#)[\[2\]](#)

Property	Value	Source
IUPAC Name	1-chloro-2-methylpropan-2-amine	[3]
Molecular Formula	C ₄ H ₁₀ ClN	[3]
Molecular Weight	107.58 g/mol	[3]
CAS Number	30533-55-2 (free base)	[3]
CAS Number	23184-92-1 (hydrochloride)	[1] [2]
Canonical SMILES	<chem>CC(C)(CCl)N</chem>	[3]

Significance and Applications

While specific applications for **1-Chloro-2-methylpropan-2-amine** are not extensively documented in public literature, its structure is analogous to intermediates used in the synthesis of pharmaceuticals and other specialty chemicals. The primary amine and the reactive alkyl chloride functionalities make it a versatile building block for introducing a neopentyl amine moiety into larger molecules. Related compounds like 1-Chloro-2-methylpropane are fundamental reactive intermediates for producing amine derivatives essential in pharmaceuticals, agrochemicals, and polymers.[\[4\]](#)[\[5\]](#)

Importance of Thermochemical Properties

A thorough understanding of a compound's thermochemical properties is paramount for safe and efficient chemical process development. Key parameters include:

- **Enthalpy of Formation (ΔH_f°):** Dictates the energy content of the molecule and is essential for calculating the heat of reaction (ΔH_r°) for any transformation it undergoes. This is critical for reactor design and preventing thermal runaway events.
- **Heat Capacity (C_p):** Measures the amount of heat required to raise the temperature of the substance. This data is vital for managing temperature changes during processing and for

physical hazard assessments.

- **Entropy (S°):** A measure of molecular disorder, which, along with enthalpy, determines the Gibbs Free Energy (ΔG°) and thus the spontaneity and equilibrium position of a reaction.
- **Thermal Stability:** Defines the temperature at which the molecule begins to decompose, providing critical information for safe handling, storage, and processing temperatures.

Known and Estimated Thermochemical Properties

Direct, experimentally verified thermochemical data for **1-Chloro-2-methylpropan-2-amine** is not readily available in public databases. The data presented below is a combination of information for the hydrochloride salt and predicted values from chemical suppliers.

Property	Value	Notes	Source
Melting Point	192-194 °C	Hydrochloride salt	
Boiling Point	126.2 °C at 760 mmHg	Likely a predicted value	[6]
Flash Point	30.1 °C	Likely a predicted value	[6]
Density	0.98 g/cm ³	Likely a predicted value	[6]
Enthalpy of Formation	Not available	Requires experimental determination or high-level computation	
Standard Entropy	Not available	Requires experimental determination or high-level computation	
Heat Capacity	Not available	Requires experimental determination or high-level computation	

The scarcity of data necessitates the use of robust predictive and experimental methods, as detailed in the following section.

Methodologies for Determining Thermochemical Properties

This section provides a dual-pronged approach for accurately determining the thermochemical properties of **1-Chloro-2-methylpropan-2-amine**, combining state-of-the-art computational chemistry with established experimental protocols.

Computational Thermochemistry: The Ab Initio Approach

For uncharacterized or highly reactive molecules, computational quantum chemistry provides a powerful, safe, and cost-effective means of predicting thermochemical properties with high accuracy.

Calculating energies for halogen-containing compounds requires carefully constructed ab initio computational recipes that account for fine quantum mechanical effects.^{[7][8]} High-level composite methods, such as the Gaussian-n (G4, G4MP2) or Weizmann-n (Wn) theories, are designed to approximate the results of a very high-level calculation through a series of smaller, more manageable computations.^[9] These methods systematically address challenges like electron correlation and basis set incompleteness, which are particularly significant for molecules containing both halogens and nitrogen. Studies on inorganic chloramines have demonstrated that these methods can achieve "benchmark accuracy" with uncertainties in the range of 1-3 kJ/mol for computed thermodynamic properties.^[10]

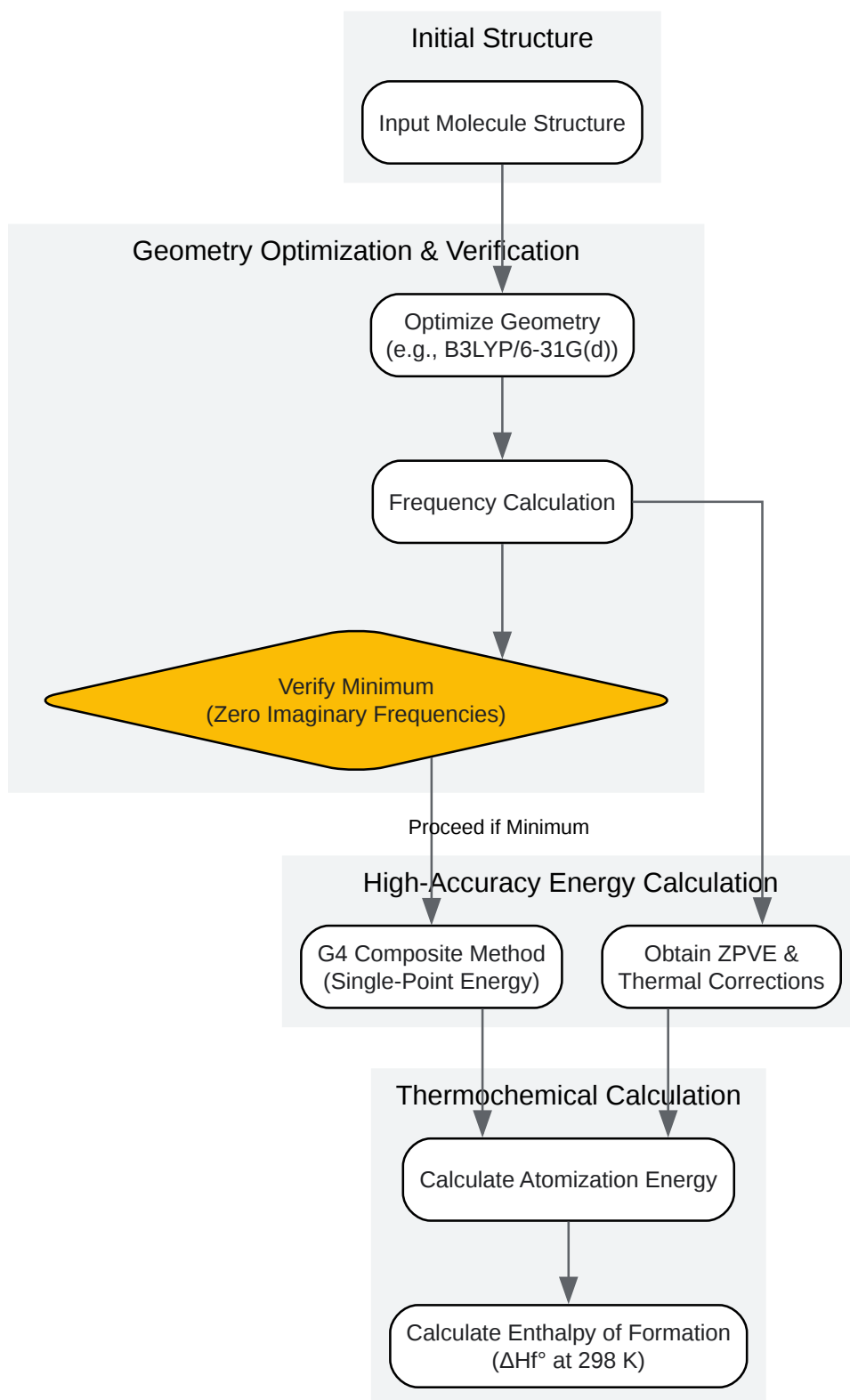
The G4 theory is an excellent choice for this application, offering a balance of high accuracy and computational feasibility for a molecule of this size. It builds upon previous methods by refining electron correlation treatments, utilizing larger basis sets, and including empirical corrections to account for remaining deficiencies.

The following protocol outlines the necessary steps to calculate the gas-phase enthalpy of formation using G4 theory.

- Geometry Optimization:

- Objective: To find the lowest energy conformation of the molecule.
- Method: Perform an initial geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP, with a reasonably large basis set (e.g., 6-31G(d)). This provides a stable starting structure.
- Frequency Calculation:
 - Objective: To verify that the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
 - Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).
 - Validation: A true minimum will have zero imaginary frequencies. The output provides the ZPVE, which is a critical quantum mechanical correction to the total energy.
- High-Level Single-Point Energy Calculations:
 - Objective: To compute a highly accurate electronic energy using the optimized geometry.
 - Method: This is the core of the G4 protocol. It involves a series of single-point energy calculations using progressively more sophisticated methods and larger basis sets (e.g., CCSD(T), MP4). The G4 procedure automatically combines these energies to extrapolate to a near-exact solution.
- Atomization Energy Calculation:
 - Objective: To determine the energy required to break the molecule into its constituent atoms.
 - Method: Repeat steps 1-3 for each constituent atom (C, H, Cl, N) in its ground state. The total atomization energy (ΣE_0) is the sum of the atomic energies minus the G4 energy of the molecule (including ZPVE).
- Enthalpy of Formation Calculation:

- Objective: To convert the atomization energy into the standard enthalpy of formation at 298 K.
- Method: Use the following equation: $\Delta H_f^\circ(\text{Molecule}, 298 \text{ K}) = \Sigma[\Delta H_f^\circ(\text{Atoms}, 298 \text{ K})] - \Sigma E_0 + H_{298} - H_0$
- Inputs:
 - $\Delta H_f^\circ(\text{Atoms}, 298 \text{ K})$: Use well-established experimental values for the enthalpy of formation of the gas-phase atoms.
 - $H_{298} - H_0$: The thermal correction to enthalpy from 0 K to 298 K, obtained from the frequency calculation in Step 2.



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Caption: Computational workflow for determining enthalpy of formation via G4 theory.

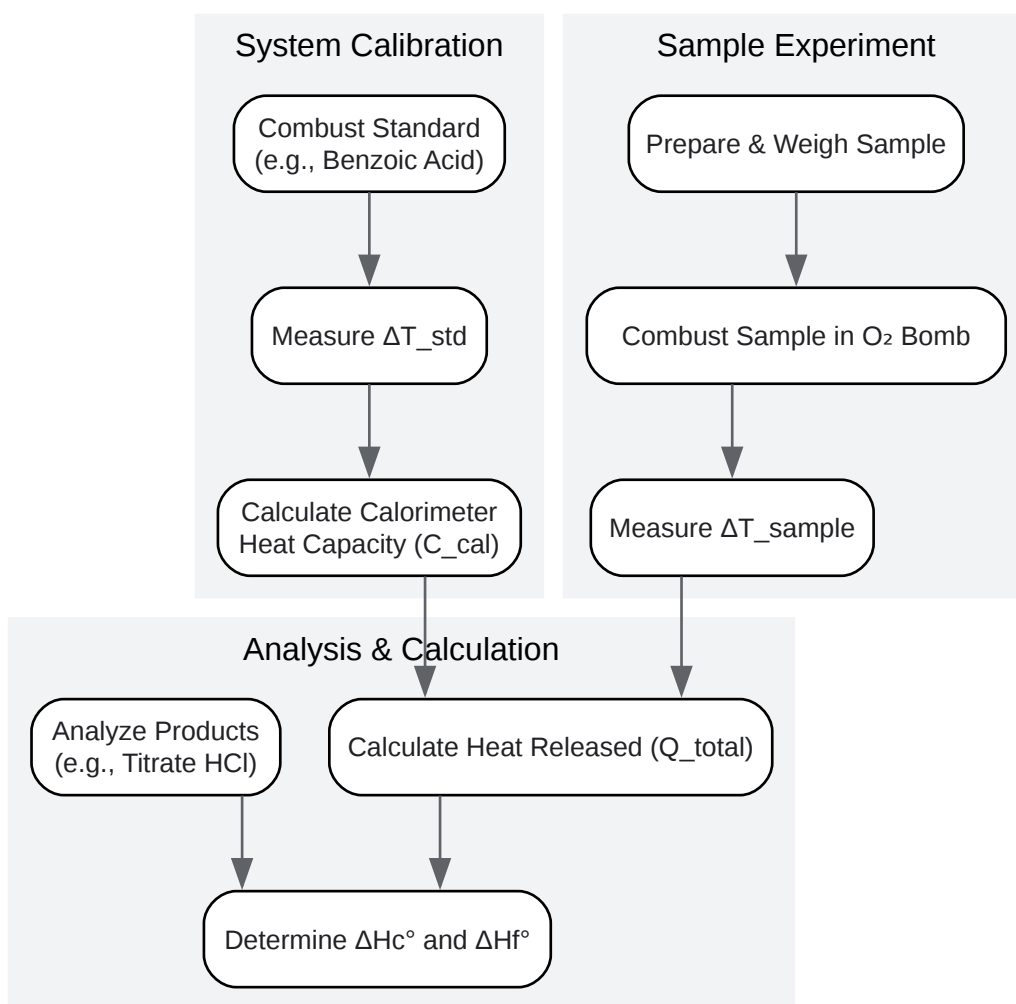
Experimental Determination of Thermochemical Properties

Experimental validation is the gold standard. The following protocols are essential for a comprehensive thermochemical characterization.

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[\[11\]](#)

- **Enthalpy of Combustion via Bomb Calorimetry:** For organic compounds, the standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔH_c°). The compound is burned in an excess of oxygen in a constant-volume vessel (a "bomb"), and the heat released is measured precisely.[\[11\]](#)
 - **Causality:** The combustion reaction must be well-defined and complete to yield accurate results. For a chlorinated amine, the products will be CO_2 , H_2O , N_2 , and HCl . A rotating-bomb calorimeter is often preferred for halogenated compounds to ensure the final products (like aqueous HCl) are in a well-defined thermodynamic state. A small amount of a reducing agent like arsenious oxide may be added to the bomb to reduce any free chlorine to chloride, ensuring a single halogen product.
- **Heat Capacity via Differential Scanning Calorimetry (DSC):** DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique can precisely determine the heat capacity (C_p) of the substance as a function of temperature.
- **Calorimeter Calibration:**
 - **Objective:** To determine the heat capacity of the calorimeter system (C_{cal}).
 - **Method:** Combust a certified standard reference material with a known enthalpy of combustion (e.g., benzoic acid) in the calorimeter. Measure the temperature rise (ΔT).
 - **Calculation:** $C_{\text{cal}} = (\Delta H_{\text{combustion_standard}} * \text{mass_standard}) / \Delta T$
- **Sample Preparation:**

- Objective: Prepare the sample for complete combustion.
- Method: Accurately weigh a sample of **1-Chloro-2-methylpropan-2-amine** (typically in a gelatin capsule for liquids). Place it in the crucible inside the bomb. Add a known amount of distilled water to the bomb to dissolve the resulting HCl.
- Combustion:
 - Objective: Combust the sample and measure the temperature change.
 - Method: Seal the bomb, pressurize it with high-purity oxygen (e.g., 30 atm), and place it in the calorimeter's water jacket. Ignite the sample and record the temperature change (ΔT_{sample}) until thermal equilibrium is reached.
- Product Analysis:
 - Objective: To confirm complete combustion.
 - Method: Analyze the bomb contents after combustion. Titrate the bomb washings with a standard base to quantify the amount of HCl and nitric acid (from residual N_2) formed.
- Enthalpy Calculation:
 - Objective: To calculate the enthalpy of combustion and subsequently the enthalpy of formation.
 - Method: The total heat released is $Q_{\text{total}} = C_{\text{cal}} * \Delta T_{\text{sample}}$. Corrections are applied for the fuse wire ignition and any side reactions (e.g., nitric acid formation). The energy of combustion ($\Delta U_{\text{c}}^{\circ}$) is calculated and then converted to the enthalpy of combustion ($\Delta H_{\text{c}}^{\circ}$). Finally, using Hess's Law and known $\Delta H_{\text{f}}^{\circ}$ values for the combustion products (CO_2 , H_2O , HCl), the $\Delta H_{\text{f}}^{\circ}$ of the sample is determined.



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Caption: Experimental workflow for determining enthalpy of formation via bomb calorimetry.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for assessing thermal stability.

- TGA: Measures the change in mass of a sample as a function of temperature. This reveals the onset temperature of decomposition and the mass loss associated with different decomposition steps.
- DTA: Measures the temperature difference between the sample and a reference material. This indicates whether decomposition processes are exothermic or endothermic.

Safety, Handling, and Thermal Hazard Considerations

While a specific Safety Data Sheet (SDS) for the free base is not widely available, data from the hydrochloride salt and related chloroalkanes provide a basis for safe handling.[12][13][14]

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[15] Avoid inhalation of vapors and contact with skin and eyes.[12]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13]
- **Thermal Decomposition:** Upon heating, decomposition may occur, potentially releasing toxic fumes of hydrogen chloride and nitrogen oxides. The tertiary amine functionality can be susceptible to oxidation.[16] The C-Cl bond may undergo hydrolysis or elimination reactions, especially under acidic or basic conditions.[16]
- **Incompatibilities:** Incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Outlook

The thermochemical properties of **1-Chloro-2-methylpropan-2-amine** are not well-established in the public domain, creating a knowledge gap for its safe and effective use in chemical synthesis. This guide provides a clear and robust framework for closing this gap. The computational workflow using G4 theory offers a reliable path to high-accuracy predictions of its gas-phase enthalpy of formation. These predictions should be corroborated by rigorous experimental work, primarily using bomb calorimetry for enthalpy of formation and DSC for heat capacity. The resulting data will be invaluable for professionals in drug development and process chemistry, enabling more accurate reaction modeling, better process control, and a higher standard of safety.

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- To cite this document: BenchChem. [Thermochemical properties of 1-Chloro-2-methylpropan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8737033#thermochemical-properties-of-1-chloro-2-methylpropan-2-amine]

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